AKB48 N-(5-hydroxypentyl) metabolite

Catalog No.
S822377
CAS No.
1778734-77-2
M.F
C23H31N3O2
M. Wt
381.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AKB48 N-(5-hydroxypentyl) metabolite

CAS Number

1778734-77-2

Product Name

AKB48 N-(5-hydroxypentyl) metabolite

IUPAC Name

N-(1-adamantyl)-1-(5-hydroxypentyl)indazole-3-carboxamide

Molecular Formula

C23H31N3O2

Molecular Weight

381.5 g/mol

InChI

InChI=1S/C23H31N3O2/c27-9-5-1-4-8-26-20-7-3-2-6-19(20)21(25-26)22(28)24-23-13-16-10-17(14-23)12-18(11-16)15-23/h2-3,6-7,16-18,27H,1,4-5,8-15H2,(H,24,28)

InChI Key

JHUVNYPOUNCRTP-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCCCO

Synonyms

APINACA N-(5-hydroxypentyl) metabolite

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCCCO

The omega-hydroxy metabolite of APINACA is an important biomarker for identifying intake of APINACA in biological samples. APINACA (AKB-48) has potency comparable to JWH-018 and has been found in recreational drug products sold through the internet. This certified solution standard is suitable for use as starting material in calibrators and controls for GC/MS or LC/MS synthetic cannabinoid testing methods in forensic analysis, clinical toxicology, or urine drug testing applications.
AKB48 is a pentyl indazole with structural similarity to the synthetic cannabinoids, JWH 018 adamantyl carboxamide and STS-135. AKB48 N-(5-hyroxypentyl) metabolite is a potential urinary metabolite of AKB48, characterized by monohydroxylation of the N-alkyl chain. This product is intended for research and forensic applications.

AKB48 N-(5-hydroxypentyl) metabolite (also known as APINACA N-(5-hydroxypentyl) metabolite) is a primary Phase I metabolite of the synthetic cannabinoid AKB48 (APINACA). Following consumption, the parent compound AKB48 is extensively metabolized, making it often undetectable in urine. Consequently, this hydroxylated metabolite serves as a critical and necessary urinary biomarker for confirming the intake of AKB48 in clinical and forensic toxicology settings. Its primary application is as a certified reference material for the development, validation, and implementation of analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS/MS), to accurately identify and quantify AKB48 use.

Using the parent compound (AKB48) or a different metabolite as a substitute for AKB48 N-(5-hydroxypentyl) metabolite in quantitative assays is analytically invalid and leads to failed method validation or false negatives. The parent drug is often absent in authentic urine samples, making it an unreliable marker. Furthermore, other metabolites, such as di- or tri-hydroxylated species or the N-pentanoic acid metabolite, exhibit different chromatographic retention times and mass spectrometric fragmentation patterns. Relying on a non-specific or alternative standard prevents the unambiguous identification and accurate quantification required for legally defensible forensic reports and reliable clinical diagnostics. The lack of an authentic certified standard for this specific metabolite makes it impossible to establish calibration curves and quality controls, a mandatory requirement for accredited testing.

Essential for Detection: Predominance Over Parent Compound in Urine

In studies of synthetic cannabinoid metabolism, the parent compound is often extensively biotransformed and is frequently undetectable in urine samples collected from users. In contrast, oxidative metabolites and their conjugates are the predominant species found. Studies using human liver microsomes (HLM) and analysis of authentic urine samples confirm that hydroxylated metabolites are the primary targets for detecting AKB48 consumption. The N-(5-hydroxypentyl) metabolite is a key product of this Phase I metabolism, making its reference standard essential for any analytical method aiming to confirm AKB48 intake via urinalysis.

Evidence DimensionAnalyte Detectability in Urine
Target Compound DataConsistently detected as a major urinary metabolite.
Comparator Or BaselineParent Compound (AKB48): Often absent or at negligible concentrations in urine.
Quantified DifferenceQualitative but critical: Detectable vs. Undetectable.
ConditionsAnalysis of authentic human urine samples post-consumption.

Procuring this metabolite standard is mandatory for reliably detecting AKB48 use, as assays targeting only the parent drug will produce false negatives.

Ensures Analytical Specificity: Chromatographic and Mass Spectrometric Differentiation

Accurate identification requires clear differentiation from the parent drug and other metabolites. In HLM incubation studies, 41 distinct metabolites of AKB-48 were identified, including various mono-, di-, and tri-hydroxylated species, each with unique properties. For example, in a typical LC-MS/MS analysis, the N-(5-hydroxypentyl) metabolite has a distinct retention time and produces characteristic product ions (e.g., m/z 135 for the adamantyl ion, m/z 231 for the hydroxylated N-pentylindazole acylium ion) that differ from the parent compound (m/z 215 for the N-pentylindazole acylium ion). Without this specific standard, co-eluting isomers or other metabolites cannot be distinguished, compromising the specificity of the assay.

Evidence DimensionPrimary MS/MS Fragment Ion (m/z)
Target Compound DataProduces a characteristic hydroxylated N-pentylindazole acylium ion (e.g., m/z 231).
Comparator Or BaselineParent AKB48: Produces the N-pentylindazole acylium ion at m/z 215.
Quantified DifferenceΔm/z = 16, enabling unambiguous mass spectrometric differentiation.
ConditionsLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Collision-Induced Dissociation (CID).

This standard is required to build a spectral library and confirm retention times, ensuring the analytical method is specific and can distinguish true positives from interferences.

Enables Accurate Quantification: Foundation for Calibrators and Controls

Quantitative analysis in toxicology requires authentic, certified reference material (CRM) for each target analyte to ensure accuracy and traceability. Assuming the mass spectrometric response of a metabolite is the same as the parent drug is analytically flawed and leads to inaccurate results. The use of a certified standard like AKB48 N-(5-hydroxypentyl) metabolite allows for the preparation of multi-level calibrators and quality control samples, which are essential for validating linearity, precision, and accuracy of a quantitative method. Without this specific CRM, a laboratory cannot perform a validated quantitative analysis that meets forensic accreditation standards.

Evidence DimensionAssay Validation Requirement
Target Compound DataEnables preparation of calibrators and QCs for a fully validated quantitative method.
Comparator Or BaselineUsing Parent Drug for Quantification: Prevents accurate quantification due to different ionization efficiencies and fragmentation patterns.
Quantified DifferenceNot applicable; this is a procedural requirement for analytical validation.
ConditionsQuantitative LC-MS/MS method development and validation according to ISO/IEC 17025 or similar standards.

Procurement of this certified standard is a prerequisite for any laboratory seeking to offer accredited, quantitative testing for AKB48 consumption.

Forensic Toxicology: Definitive Confirmation of AKB48 Ingestion

This certified reference material is the right choice for forensic laboratories performing legally defensible confirmation of AKB48 use. Its use as a standard in LC-MS/MS methods allows for the unambiguous identification and quantification of a primary urinary biomarker, which is critical in cases where the parent compound is no longer detectable.

Clinical Drug Testing: High-Throughput Screening and Quantification

For clinical and diagnostic laboratories monitoring substance abuse, this standard is essential for developing and validating robust, high-throughput urine screening and confirmation assays. It enables the accurate quantification needed to monitor use patterns and assess potential intoxication, directly supporting patient care and diagnostics.

Pharmacology and Drug Metabolism Research: In Vitro and In Vivo Studies

Researchers investigating the metabolic pathways of synthetic cannabinoids require this standard to serve as a definitive reference point. It is used to confirm the identity of metabolites produced in in vitro experiments with human liver microsomes or hepatocytes and to track the pharmacokinetic profile of AKB48 in vivo.

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

381.24162724 g/mol

Monoisotopic Mass

381.24162724 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-15-2023
1.Drug Enforcement, A. AKB48 (APINACA) and 5F-AKB48 (5F-APINACA). (2013).

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